6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone
CAS No.: 38958-82-6
Cat. No.: VC2487610
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38958-82-6 |
|---|---|
| Molecular Formula | C14H17ClN2O2 |
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C14H17ClN2O2/c1-2-12(18)9-17-14(19)8-7-13(16-17)10-3-5-11(15)6-4-10/h3-6,12,18H,2,7-9H2,1H3 |
| Standard InChI Key | HEZIJIXYVAGBBM-UHFFFAOYSA-N |
| SMILES | CCC(CN1C(=O)CCC(=N1)C2=CC=C(C=C2)Cl)O |
| Canonical SMILES | CCC(CN1C(=O)CCC(=N1)C2=CC=C(C=C2)Cl)O |
Introduction
6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a hydroxybutyl side chain, and a pyridazinone core. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry .
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. For industrial production, optimizing these synthetic routes is crucial to enhance yield and purity. Techniques may include using catalysts, controlling reaction conditions, and employing purification methods like recrystallization and chromatography.
Mechanism of Action
The mechanism of action for 6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets within biological systems. The chlorophenyl group and pyridazinone core likely play critical roles in binding to enzymes or receptors, modulating their activity, which can lead to significant changes in cellular processes and physiological responses.
Research and Practical Applications
This compound represents a versatile structure with significant potential in both research and practical applications within chemistry and pharmacology. It is primarily utilized in research related to organic synthesis and medicinal chemistry.
Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 606707 |
| UNII | 26901AVY4P |
| CAS Number | 38958-82-6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume